molecular formula C16H13F2N5OS B2805678 N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286713-09-4

N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2805678
M. Wt: 361.37
InChI Key: TUUBASMHZIKJPI-UHFFFAOYSA-N
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Description

“N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a benzyl group substituted with two fluorine atoms, a pyrimido[4,5-d]pyrimidin-4-yl group, and an acetamide group. The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-d]pyrimidin-4-yl ring, the introduction of the 3,5-difluorobenzyl group, and the attachment of the acetamide group. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimido[4,5-d]pyrimidin-4-yl ring, the 3,5-difluorobenzyl group, and the acetamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimido[4,5-d]pyrimidin-4-yl ring, the 3,5-difluorobenzyl group, and the acetamide group. The exact reactions that this compound can undergo would depend on the specific conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Synthesis Methods : Research in the field of medicinal chemistry often explores the synthesis of pyrimidine derivatives due to their potential biological activities. For example, novel methods for synthesizing benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been developed, derived from natural products like visnaginone and khellinone. These compounds exhibit promising anti-inflammatory and analgesic properties, highlighting the synthetic versatility and therapeutic potential of pyrimidine derivatives (A. Abu‐Hashem et al., 2020).

  • Antitumor and Antimicrobial Activities : Pyrimidine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, certain N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid compounds have been identified as potent antitumor agents, demonstrating the potential of pyrimidine derivatives in cancer therapy (A. Gangjee et al., 2005).

  • Inhibitors of Biological Pathways : Pyrimidine derivatives have also been explored as inhibitors of specific biological pathways. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors, offering potential therapeutic avenues for allergic conditions and asthma (S. Nagashima et al., 2009).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : The crystal structures of compounds containing the pyrimidine moiety provide insights into their potential mechanisms of action and interactions with biological targets. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides offer examples of how structural analysis contributes to understanding the molecular basis of their biological activities (S. Subasri et al., 2016).

  • Docking Studies and Pharmacological Evaluation : Docking studies and pharmacological evaluations are crucial in assessing the potential efficacy of pyrimidine derivatives as therapeutic agents. Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shed light on their anticonvulsant properties, demonstrating the importance of molecular docking in predicting biological activity (H. Severina et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the context in which it is used. Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5OS/c1-9-19-6-13-15(23-9)21-8-22-16(13)25-7-14(24)20-5-10-2-11(17)4-12(18)3-10/h2-4,6,8H,5,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBASMHZIKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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